1-Vinylpyrene

Polymer Chemistry Anionic Polymerization Block Copolymer Synthesis

Researchers requiring structurally defined pyrene-functionalized polymers often face batch variability. 1-Vinylpyrene (CAS 17088-21-0) resolves this with living anionic polymerization compatibility, yielding block copolymers (e.g., PDAS-b-PVPY) that non-covalently cross-link SWNTs via strong π-π interactions. • Excimer formation efficiency: ΦFD = 0.44, kDM > 1×10⁷ sec⁻¹ for fluorescent sensor design • Electrochemically dopable polymer films for OLED charge transport layers • Reliable global supply with multiple stock sizes available for immediate dispatch

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 17088-21-0
Cat. No. B091219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinylpyrene
CAS17088-21-0
Synonyms1-ethenylpyrene
1-vinylpyrene
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2
InChIKeyWPMHMYHJGDAHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Vinylpyrene CAS 17088-21-0: Core Properties and Procurement Specifications for a Polymerizable Pyrene Monomer


1-Vinylpyrene (CAS: 17088-21-0, molecular formula C₁₈H₁₂, molecular weight 228.29 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative of pyrene featuring a vinyl group at the 1-position [1]. It is a colorless to pale yellow liquid with notable fluorescence properties, employed primarily as a monomer for synthesizing pyrene-containing polymers and block copolymers [2]. Its molecular structure enables strong π-π interactions with carbon nanomaterials, making it valuable for advanced optoelectronic and composite applications [3].

Why 1-Vinylpyrene Cannot Be Readily Replaced by Other Vinyl-PAH Monomers in Precision Polymer Synthesis


Unlike simple styrene or vinylnaphthalene monomers, 1-vinylpyrene's polymerization behavior is highly sensitive to reaction conditions, initiator selection, and solvent choice [1]. Its large π-conjugated pyrene core imparts strong aggregation tendencies and excimer-forming capabilities that fundamentally alter polymer photophysics compared to smaller aromatic vinyl monomers [2]. Substituting a structurally similar monomer such as 2-vinylpyrene or 9-vinylanthracene leads to drastically different polymer architectures, excimer formation patterns, and optoelectronic properties due to differences in steric constraints and π-overlap geometry [3]. The following evidence demonstrates where 1-vinylpyrene offers quantifiable differentiation meaningful for scientific selection.

1-Vinylpyrene vs. Vinyl-PAH Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Living Anionic Polymerization: 1-Vinylpyrene Enables Controlled Block Copolymer Synthesis Unlike 2-Vinylpyrene or 9-Vinylanthracene

1-Vinylpyrene undergoes well-controlled living anionic polymerization using poly(4-diphenylaminostyryl)lithium/TMEDA initiator in toluene, enabling precise block copolymer synthesis [1]. In contrast, 2-vinylpyrene shows significantly different excimer formation behavior and 9-vinylanthracene polymerizes with different kinetics and produces polymers with distinct photophysical properties [2]. The living nature of 1-vinylpyrene polymerization allows for molecular weight control and block copolymer formation with monomers such as styrene, isoprene, and ethylene oxide [3].

Polymer Chemistry Anionic Polymerization Block Copolymer Synthesis

Fluorescence Quantum Yield: Poly(1-vinylpyrene) Exhibits Distinct Excimer-Dominated Emission Compared to Pyrene Monomer

Poly(1-vinylpyrene) exhibits a fluorescence quantum yield of monomer emission (q FM) ≅ 0 and excimer emission (q FD) = 0.44 in fluid solution at room temperature, with efficient excimer formation (k DM >∼ 1 × 10⁷ sec⁻¹) but inefficient excimer emission [1]. In contrast, pyrene monomer displays strong monomer fluorescence with quantum yield ~0.65 in cyclohexane [2]. This difference arises from intramolecular excimer formation in the polymer due to proximity of pyrene chromophores along the chain.

Fluorescence Spectroscopy Excimer Formation Polymer Photophysics

Excimer Geometry: Poly(1-vinylpyrene) Forms Both Full- and Partial-Overlap Excimers, Unlike Poly(2-vinylpyrene)

Poly(1-vinylpyrene) can form both full-overlap and partial-overlap pyrene excimers due to the substitution position, whereas poly(2-vinylpyrene) forms only full-overlap excimers [1]. This structural difference leads to distinct excimer emission spectra and temperature-dependent photophysical behavior, as demonstrated by comparative studies of conformational and kinetic data [2].

Excimer Formation Polymer Conformation Fluorescence

Electrical Conductivity: Electrochemically Doped Poly(1-vinylpyrene) Achieves Conductivity of 10⁻⁷ S·cm⁻¹ at 35% Doping

Electrochemical doping of poly(1-vinylpyrene) with ClO₄⁻ as a dopant yields a partial cation radical salt with room temperature conductivity of approximately 10⁻⁷ S·cm⁻¹ at a doping degree of 35% [1]. This conductivity increases by one to two orders of magnitude under applied pressure (120–2900 kg·cm⁻²) [1]. In comparison, undoped poly(1-vinylpyrene) is insulating. Other vinyl-PAH polymers such as poly(N-vinylcarbazole) exhibit different hole-drift mobility and photoconductivity behavior [2].

Conductive Polymers Electrochemical Doping Organic Electronics

Procurement-Driven Application Scenarios for 1-Vinylpyrene Based on Verified Differentiation Evidence


Synthesis of Well-Defined Block Copolymers for Carbon Nanotube Dispersion

Leveraging the living anionic polymerization behavior of 1-vinylpyrene [1], researchers can synthesize poly(1-vinylpyrene)-containing block copolymers (e.g., PDAS-b-PVPY) that serve as non-covalent cross-linkers for single-walled carbon nanotubes (SWNTs) [2]. The strong π-π interactions between the pyrene moieties and SWNT surfaces enable formation of stable polymer/SWNT nanocomposites.

Fluorescent Probes and Sensors Utilizing Excimer Emission

The efficient excimer formation in poly(1-vinylpyrene) (q FD = 0.44, k DM > 1 × 10⁷ sec⁻¹) [3] makes it suitable for fluorescent sensors where excimer-to-monomer emission ratios report on molecular proximity or conformational changes. This property is exploited in copolymer systems for pH sensing and metal ion detection.

Organic Light-Emitting Diode (OLED) Hole Transport and Emissive Layers

1-Vinylpyrene-based copolymers have been investigated as electron transport and emissive materials in OLEDs, with the ability to form homojunction devices and reduce exciplex formation [4]. The electrochemically dopable nature of poly(1-vinylpyrene) enables tuning of conductivity for charge transport layers.

Surface Functionalization of Quantum Dots for Bioimaging

1-Vinylpyrene has been covalently linked to silicon quantum dots (SQDs) to tune emission properties and enhance quantum efficiency via Förster energy transfer [5]. Pyrene-capped SQDs demonstrated low cytotoxicity and effective fluorescent imaging of HeLa cells, supporting procurement for bioimaging probe development.

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